molecular formula C20H22N2O5 B10982371 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

Cat. No.: B10982371
M. Wt: 370.4 g/mol
InChI Key: ROPMICVBDWKUIU-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with dimethoxy, methyl, and pyrrole groups. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 7,8-dimethoxy-4-methylcoumarin with an appropriate acylating agent to introduce the acetamide group

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the chromen-2-one core or the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure is known to interact with various enzymes and receptors, modulating their activity. The presence of dimethoxy and pyrrole groups may enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    7-(carboxymethoxy)-4-methylcoumarin: A structurally related compound with similar chromen-2-one core but different substituents.

    (S)-2-(2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido)-5-ureidopentanoic acid: Another derivative with additional functional groups.

Uniqueness

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both dimethoxy and pyrrole groups enhances its versatility in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(2-pyrrol-1-ylethyl)acetamide

InChI

InChI=1S/C20H22N2O5/c1-13-14-6-7-16(25-2)19(26-3)18(14)27-20(24)15(13)12-17(23)21-8-11-22-9-4-5-10-22/h4-7,9-10H,8,11-12H2,1-3H3,(H,21,23)

InChI Key

ROPMICVBDWKUIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCCN3C=CC=C3

Origin of Product

United States

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